Ethyl 8-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

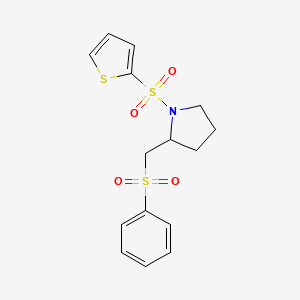

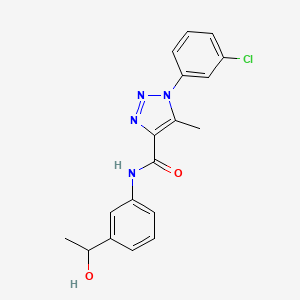

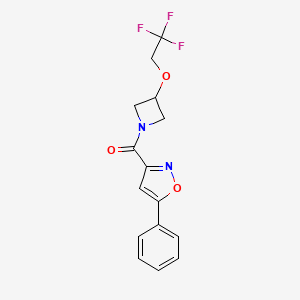

Ethyl 8-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a chemical compound with the CAS Number: 2044722-71-4 . It has a molecular weight of 232.28 and its IUPAC name is the same as the common name .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16O3/c1-3-17-14(16)10-7-12-9(2)5-4-6-11(12)13(15)8-10/h4-6,10H,3,7-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Ethylene Oxide: Cancer Evidence and Dose–Response Implications

Ethylene oxide is a chemical compound used in the sterilization of medical devices and as an intermediate in the production of several industrial chemicals. Research has evaluated its carcinogenicity and toxicological profile. The International Agency for Research on Cancer (IARC) and the United States Environmental Protection Agency (USEPA) classified ethylene oxide as a known human carcinogen. However, detailed reviews of epidemiological and toxicological evidence suggest that the classification may overstate the underlying evidence, with high-quality studies showing no increased risk of certain cancers. The dose-response relationship of ethylene oxide exposure in humans remains a subject of ongoing research, indicating a need for further studies to fully understand its health implications (Vincent et al., 2019).

Ethylene and Vegetative Impact

Ethylene, a simple organic compound, is produced both naturally and anthropogenically. It plays a significant role in the ripening of fruits and is used in agriculture to regulate fruit ripening processes. Despite being relatively non-toxic to humans, ethylene's effects on vegetation are of concern, as it can induce negative responses in plant species at concentrations not harmful to humans. Regulatory assessments have developed toxicity factors and effect screening levels (ESLs) based on ethylene's impact on vegetation, demonstrating its potential to cause short-term and long-term adverse effects on plant health and growth (Erraguntla & Grant, 2015).

Chemical Recycling of Poly(ethylene terephthalate)

Poly(ethylene terephthalate) (PET) recycling represents a significant application in the field of sustainable materials science. Research into the chemical recycling of PET, taken from post-consumer sources like soft-drink bottles, has explored processes such as hydrolysis and glycolysis to recover pure monomers or produce secondary value-added materials. These recycling processes not only offer a partial solution to solid waste challenges but also contribute to the conservation of raw petrochemical products and energy, highlighting the environmental and economic benefits of chemical recycling technologies (Karayannidis & Achilias, 2007).

Future Directions

While specific future directions for this compound are not mentioned in the retrieved data, related compounds have shown potential for development as neuroprotective and anti-neuroinflammatory agents . This suggests that Ethyl 8-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate could also have potential applications in these areas.

properties

IUPAC Name |

ethyl 8-methyl-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-3-17-14(16)10-7-12-9(2)5-4-6-11(12)13(15)8-10/h4-6,10H,3,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNVKPTUIKKOED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(C=CC=C2C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2701300.png)

![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2701302.png)

![3-methoxy-1-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2701305.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2701307.png)

![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide](/img/structure/B2701314.png)